molecular formula C6H13Br2N3 B560201 (r)-(-)-alpha-Methylhistamine dihydrobromide CAS No. 868698-49-1

(r)-(-)-alpha-Methylhistamine dihydrobromide

Cat. No. B560201
M. Wt: 286.999
InChI Key: RWHNAAABSGVRDT-ZJIMSODOSA-N
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Description

“®-(-)-α-Methylhistamine dihydrobromide” is a potent, selective, and brain-penetrant agonist of the H3 histamine receptor, with a Kd of 50.3 nM . It can enhance memory retention and attenuate memory impairment in rats .


Physical And Chemical Properties Analysis

“®-(-)-α-Methylhistamine dihydrobromide” has a molecular weight of 287 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .

Scientific Research Applications

  • Clinical Applications and Toxicology : (R)-alpha-Methylhistamine has shown promise for various clinical applications, displaying low animal toxicity and good oral absorption in humans. It is metabolized via ring methylation and excreted in urine (Arrang, Garbarg, Schwartz, Lipp, Stark, Schunack, & Lecomte, 1991).

  • Development of Azomethine Prodrugs : Due to the strong basicity and polarity of (R)-alpha-Methylhistamine, azomethine prodrugs have been developed to enhance its pharmacokinetic properties, including oral absorption and brain penetration, making it a promising approach for therapeutic application (Krause, Stark, & Schunack, 2001).

  • Sleep and Wakefulness Regulation : Studies have shown that (R)-alpha-Methylhistamine can influence sleep patterns, indicating an active role for histamine in controlling the waking state (Monti, Jantos, Boussard, Altier, Orellana, & Olivera, 1991).

  • Epithelial Cell Proliferation : This compound promotes epithelial cell proliferation in the gastrointestinal tract, suggesting a role for H3 receptors in normal regulation of cell cycle in epithelial tissue (Grandi, Schunack, & Morini, 2006).

  • Potential in Allergic Diseases : (R)-alpha-Methylhistamine may find therapeutic applications in allergic diseases due to its potent H3-receptor agonist properties (Arrang, Garbarg, Lancelot, Lecomte, Pollard, Robba, Schunack, & Schwartz, 1988).

  • Central Nervous System Effects : The effects of (R)-alpha-Methylhistamine on spatial learning and memory in rats have been assessed, indicating its role in cognitive processes and potential interaction with cholinergic mechanisms (Smith, Hunter, & Bennett, 1994).

  • Involvement in Neurogenic Inflammation : This compound has been studied for its role in neurogenic inflammation, particularly in regulating substance P release, which is crucial in inflammatory responses (Ohkubo, Shibata, Inoue, Kaya, & Takahashi, 1995).

  • Protective Effects on Gastric Mucosa : (R)-alpha-Methylhistamine has been shown to protect gastric mucosa against damaging agents, highlighting the active involvement of H3 receptors in maintaining gastric mucosal integrity (Morini, Grandi, Stark, & Schunack, 2000).

properties

IUPAC Name

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNAAABSGVRDT-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CN1)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336758
Record name (R)-(-)-alpha-Methylhistamine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

CAS RN

868698-49-1
Record name (R)-(-)-alpha-Methylhistamine dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
K Mika, M Szafarz, M Zadrożna, B Nowak… - International Journal of …, 2022 - mdpi.com
Many studies involving compounds that enhance histamine release, such as histamine H 3 receptor (H 3 R) antagonists, have shown efficacy in inhibiting weight gain, but none have …
Number of citations: 3 www.mdpi.com
K Mika, M Szafarz, M Bednarski, G Latacz, S Sudoł… - Pharmaceuticals, 2021 - mdpi.com
Noting the worldwide rapid increase in the prevalence of overweight and obesity new effective drugs are now being sought to combat these diseases. Histamine H 3 receptor …
Number of citations: 3 www.mdpi.com
G Cricco, E Valli, E Rivera, G Martín, MS Sáez… - 2011 - academia.edu
Metastases are the most devastating aspect of cancer since most deaths from cancer are related to them. The ability of tumors to invade the neighboring extracellular matrix, which is …
Number of citations: 9 www.academia.edu
A Tobío, A Alfonso, LM Botana - Journal of cellular biochemistry, 2011 - Wiley Online Library
The human mast cell lines HMC‐1 560 and HMC‐1 560,816 were used to study histamine release, Ca 2+ signaling and protein kinase C (PKC) localization and expression, with …
Number of citations: 13 onlinelibrary.wiley.com
X Jiang… - 2007 - apps.dtic.mil
The amygdala and hypothalamus are central brain regions participating in stress response. This response also requires participation of multiple aminergic systems, which extensively …
Number of citations: 0 apps.dtic.mil
M Gallo, S Defaus, D Andreu - Pharmaceutics, 2022 - mdpi.com
G protein-coupled receptors (GPCRs) are a superfamily of proteins classically described as monomeric transmembrane (TM) receptors. However, increasing evidence indicates that …
Number of citations: 8 www.mdpi.com
SS Glaser, E Gaudio, G Alpini - Current opinion in gastroenterology, 2010 - ncbi.nlm.nih.gov
A widening body of information indicates that the expression of proangiogenic factors such as VEGFs and angiogenesis play an important role in a variety of biliary tract diseases. …
Number of citations: 28 www.ncbi.nlm.nih.gov

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